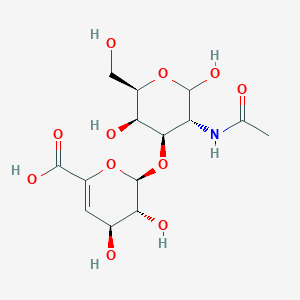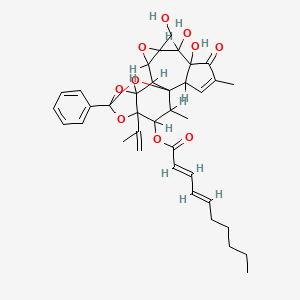
Rapacuronium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rapacuronium is a nondepolarizing neuromuscular blocking agent that was used as an adjunct to general anesthesia to facilitate tracheal intubation and provide skeletal muscle relaxation during surgical procedures . It was marketed under the brand name Raplon. due to the risk of fatal bronchospasm, it was withdrawn from the market in 2001 .
Aplicaciones Científicas De Investigación
Rapacuronium has been extensively studied for its applications in anesthesia. It was used to facilitate rapid sequence intubation and provide muscle relaxation during surgery . Additionally, research has focused on understanding its pharmacokinetics and pharmacodynamics, particularly its rapid onset and short duration of action . Studies have also investigated the mechanisms underlying its adverse effects, such as bronchospasm, to improve the safety profile of similar neuromuscular blocking agents .
Métodos De Preparación
Rapacuronium is synthesized through a series of chemical reactions involving steroidal precursors. The synthetic route typically involves the esterification of a steroidal nucleus with appropriate side chains to form the final compound. The reaction conditions often include the use of organic solvents and catalysts to facilitate the esterification process . Industrial production methods would involve scaling up these reactions under controlled conditions to ensure the purity and yield of the final product.
Análisis De Reacciones Químicas
Rapacuronium undergoes several types of chemical reactions, including hydrolysis and oxidation. Hydrolysis of this compound bromide leads to the formation of its 3-hydroxy metabolite . Common reagents used in these reactions include water and oxygen, under conditions that favor hydrolysis and oxidation. The major products formed from these reactions are the hydrolyzed and oxidized metabolites of this compound .
Mecanismo De Acción
Rapacuronium exerts its effects by antagonizing muscarinic acetylcholine receptors, specifically the M2 subtype . This antagonism prevents acetylcholine from binding to these receptors, thereby inhibiting neuromuscular transmission and causing muscle relaxation. The blockade of M2 receptors on prejunctional parasympathetic nerves leads to increased release of acetylcholine, which can result in bronchoconstriction through M3 receptor-mediated pathways .
Comparación Con Compuestos Similares
Rapacuronium is similar to other nondepolarizing neuromuscular blocking agents such as vecuronium, rocuronium, and cisatracurium . it is unique in its rapid onset and short duration of action, which made it a potential alternative to succinylcholine for rapid sequence intubation . Unlike succinylcholine, this compound does not cause initial muscle stimulation before relaxation, which is a characteristic of depolarizing agents . The major drawback of this compound is its association with bronchospasm, which led to its withdrawal from the market .
Propiedades
Número CAS |
465499-11-0 |
|---|---|
Fórmula molecular |
C37H61N2O4+ |
Peso molecular |
597.9 g/mol |
Nombre IUPAC |
[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-3-acetyloxy-10,13-dimethyl-2-piperidin-1-yl-16-(1-prop-2-enylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] propanoate |
InChI |
InChI=1S/C37H61N2O4/c1-6-20-39(21-12-9-13-22-39)32-24-30-28-15-14-27-23-33(42-26(3)40)31(38-18-10-8-11-19-38)25-37(27,5)29(28)16-17-36(30,4)35(32)43-34(41)7-2/h6,27-33,35H,1,7-25H2,2-5H3/q+1/t27-,28+,29-,30-,31-,32-,33-,35-,36-,37-/m0/s1 |
Clave InChI |
HTIKWNNIPGXLGM-YLINKJIISA-N |
SMILES isomérico |
CCC(=O)O[C@H]1[C@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C[C@@H]([C@H](C4)OC(=O)C)N5CCCCC5)C)C)[N+]6(CCCCC6)CC=C |
SMILES |
CCC(=O)OC1C(CC2C1(CCC3C2CCC4C3(CC(C(C4)OC(=O)C)N5CCCCC5)C)C)[N+]6(CCCCC6)CC=C |
SMILES canónico |
CCC(=O)OC1C(CC2C1(CCC3C2CCC4C3(CC(C(C4)OC(=O)C)N5CCCCC5)C)C)[N+]6(CCCCC6)CC=C |
Otros números CAS |
465499-11-0 |
Sinónimos |
Org 9487 Org-9487 rapacuronium rapacuronium bromide Raplon |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



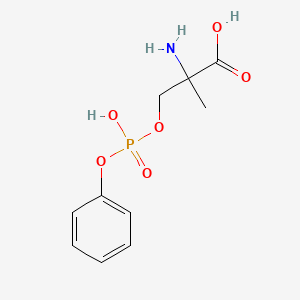
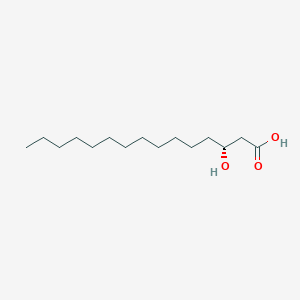
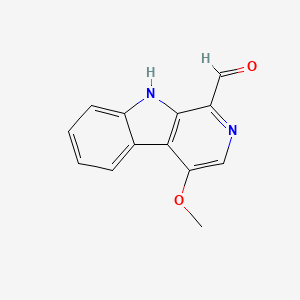
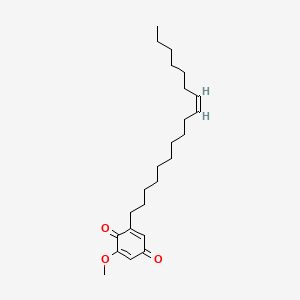
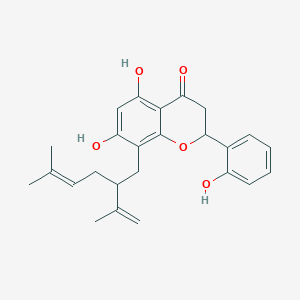
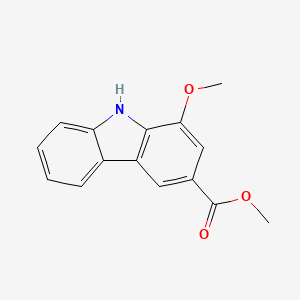
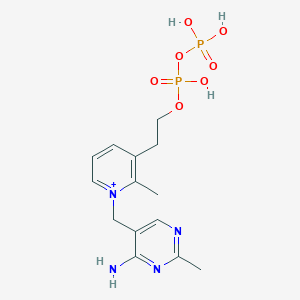

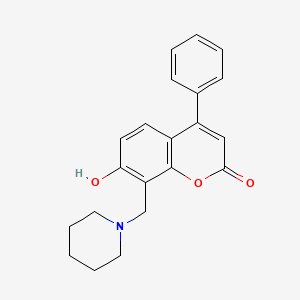
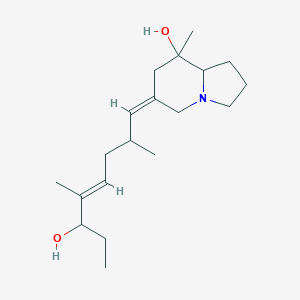
![(E)-1-[1-(2-Pyridinyl)ethylidene]thiosemicarbazide](/img/structure/B1238806.png)
